molecular formula C15H15N3O2 B1639810 6-Benzyl-3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine

6-Benzyl-3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine

Cat. No. B1639810
M. Wt: 269.3 g/mol
InChI Key: ADYNDFLTYRSRDW-UHFFFAOYSA-N
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Description

6-Benzyl-3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine is a useful research compound. Its molecular formula is C15H15N3O2 and its molecular weight is 269.3 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C15H15N3O2

Molecular Weight

269.3 g/mol

IUPAC Name

6-benzyl-3-nitro-7,8-dihydro-5H-1,6-naphthyridine

InChI

InChI=1S/C15H15N3O2/c19-18(20)14-8-13-11-17(7-6-15(13)16-9-14)10-12-4-2-1-3-5-12/h1-5,8-9H,6-7,10-11H2

InChI Key

ADYNDFLTYRSRDW-UHFFFAOYSA-N

SMILES

C1CN(CC2=C1N=CC(=C2)[N+](=O)[O-])CC3=CC=CC=C3

Canonical SMILES

C1CN(CC2=C1N=CC(=C2)[N+](=O)[O-])CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1-methyl-3,5-dinitro-2-pyridone (1.2 g, 6.0 mmol), 1-benzyl-4-piperidone (1.12 g, 5.9 mmol) and ammonia solution in methanol (2.0M, 60 mL) was refluxed for 3 h. The solvent was removed in vacuo and the residue was dissolved in ethyl acetate. The soluble portion was flash chromatographed over silica gel (eluent: 90:1 v/v ethyl acetate-hexane) to give a yellow solid (0.79 g, 49.7% yield).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Yield
49.7%

Synthesis routes and methods II

Procedure details

3,5-Dinitro-1-methyl-2-pyridone (1.99 g; 10 mmol) [prepared according to E. Matsumura, M. Ariga and Y. Tohda, Bull. Chem. Soc. Japan, 1979, 52, 2413 ] was added to a solution of ammonia in methanol (1.1M; 100 ml; 110 mmol) and then treated with 1-benzyl-4-piperidone (2.27 g; 12 mmol). The resulting mixture was heated at 60° C. for 5 h, cooled to room temperature and evaporated to dryness in vacuo. The residue was purified by chromatography through SiO2 eluting with 50% ethyl acetate/60-80° pet. ether to give the title compound (2.5 g; 93%). Recrystallisation from ethyl acetate −60-80° petroleum ether gave the title compound as a pale yellow, microcrystalline solid, mp 108° C.
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
2.27 g
Type
reactant
Reaction Step Two
Yield
93%

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